![molecular formula C18H16Cl2OS B371439 3-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-cyclopropyl-1-propanone CAS No. 329779-49-9](/img/structure/B371439.png)

3-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-cyclopropyl-1-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

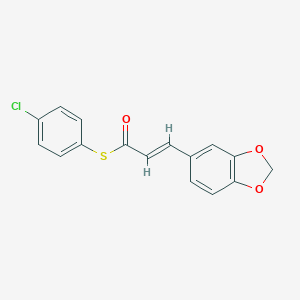

3-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-cyclopropyl-1-propanone, also known as 4-CPP, is a synthetic, psychoactive substance that acts on the central nervous system to produce a variety of effects. It is a structural analog of the popular recreational drug MDMA (3,4-methylenedioxy-N-methylamphetamine). 4-CPP is a potent agonist of the serotonin 5-HT2A receptor, which has been linked to its psychedelic and entactogenic effects. 4-CPP is currently not approved for medical use, and is considered a research chemical that is primarily used in laboratory experiments.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

Cyclopropyl ketones are known to be used in asymmetric synthesis reactions, such as ring-opening reactions with β-naphthols . This could potentially be applied to the synthesis of chiral compounds using 3-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-cyclopropyl-1-propanone .

Medicinal Chemistry

The structural motif of cyclopropyl ketones is often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties . The compound may serve as a precursor or intermediate in the development of new pharmaceuticals.

Cycloaddition Reactions

Cyclopropane derivatives, including cyclopropyl ketones, are widely used in cycloaddition reactions for constructing cyclic or polycyclic structures . This suggests that 3-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-cyclopropyl-1-propanone could be valuable in synthetic organic chemistry for building complex molecular architectures.

Kinetic Resolution

Cyclopropyl ketones have been used in kinetic resolution processes to produce chiral molecules . This application could be explored with the specified compound for the separation of enantiomers.

Catalysis

The unique reactivity of cyclopropyl groups can be harnessed in catalytic processes to encourage the formation of branched products . This property might be utilized in catalytic transformations involving 3-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-cyclopropyl-1-propanone .

Construction of Natural Product Analogues

Due to their reactivity, cyclopropyl ketones are used in the synthesis of natural product analogues and bioactive compounds . The compound could potentially be involved in such synthetic endeavors.

Propiedades

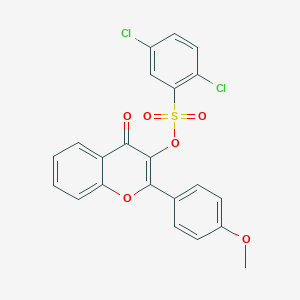

IUPAC Name |

3-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanyl-1-cyclopropylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2OS/c19-14-5-3-13(4-6-14)18(11-17(21)12-1-2-12)22-16-9-7-15(20)8-10-16/h3-10,12,18H,1-2,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVXUFPCLDCGAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC(C2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]pyridinium](/img/structure/B371360.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B371364.png)

![N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B371365.png)

![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B371367.png)

![N'-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-{3-nitroanilino}acetohydrazide](/img/structure/B371368.png)

![2-[2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethoxy]ethyl 4-chlorobenzoate](/img/structure/B371373.png)

![4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol](/img/structure/B371375.png)

![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate](/img/structure/B371379.png)